Bienvenue dans la boutique en ligne BenchChem!

1-Aminocyclobutanecarboxylic acid

Neuroscience Ionotropic Glutamate Receptors Electrophysiology

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic, achiral cyclic α,α-disubstituted amino acid that delivers an intermediate 42% partial agonism at the NMDA receptor NR1 subunit—uniquely positioned between ACPC (80%) and cycloleucine (0%) for dose-response dissection. Its τ(N–Cα–C′) bond angle of 107.5° (vs. 110.5° for Aib) provides a quantifiable backbone constraint for stabilizing 3₁₀-helices and β-turns in peptidomimetic drug candidates. Additionally, ACBC-derived scaffolds have demonstrated SDHI antifungal potency 9.7-fold greater than boscalid (EC₅₀ 0.03 mg/L against R. solani). Procure ACBC to access a conformationally defined building block with validated pharmacological tool applications and agrochemical lead potential.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 22264-50-2
Cat. No. B120453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclobutanecarboxylic acid
CAS22264-50-2
Synonyms1-aminocyclobutane-1-carboxylate
1-aminocyclobutanecarboxylic acid
1-aminocyclobutanecarboxylic acid, 11C-labeled
1-aminocyclobutanecarboxylic acid, 14C-labeled
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)N
InChIInChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
InChIKeyFVTVMQPGKVHSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocyclobutanecarboxylic Acid (CAS: 22264-50-2): A Conformationally Constrained α,α-Disubstituted Glycine Scaffold for Peptide Engineering and Drug Discovery


1-Aminocyclobutanecarboxylic acid (ACBC, Ac4c) is a non-proteinogenic, cyclic, achiral α,α-disubstituted α-amino acid featuring a cyclobutane ring at the Cα position. This structural motif confers a unique balance of conformational restriction—more flexible than the highly strained cyclopropane analog (ACPC) yet more rigid than the larger cyclopentane (cycloleucine) and cyclohexane counterparts [1]. It belongs to the 1-aminocycloalkane-1-carboxylic acid (Acnc) family and serves as a critical tool for introducing precise, predictable backbone constraints into peptides and peptidomimetics to modulate bioactivity, metabolic stability, and target selectivity . ACBC acts as a partial agonist at the glycine-binding NR1 subunit of the NMDA receptor, distinguishing it functionally from full agonists and antagonists within the same chemical series [2].

Why 1-Aminocyclobutanecarboxylic Acid Cannot Be Substituted by Other 1-Aminocycloalkane-1-carboxylic Acids (Acnc) in Critical Applications


Within the 1-aminocycloalkane-1-carboxylic acid (Acnc) family, substitution of the cyclobutane ring (n=4) with cyclopropane (n=3, ACPC), cyclopentane (n=5, cycloleucine), or cyclohexane (n=6) rings profoundly alters both the three-dimensional architecture and the biological function of derived peptides. These differences stem from quantifiable variations in ring geometry, which directly influence the backbone φ,ψ dihedral angles and the τ(N–Cα–C′) bond angle, dictating the type of secondary structure (e.g., 310-helix vs. β-turn) formed [1]. In receptor pharmacology, this structural nuance translates into stark functional divergence: ACPC acts as an 80% partial agonist at the NMDA receptor NR1 subunit, ACBC a 42% partial agonist, and cycloleucine a pure antagonist, as confirmed by X-ray crystallography and electrophysiology [2]. Consequently, interchanging these compounds in a peptide sequence or pharmacological assay does not represent a simple analog substitution but rather a fundamental redesign of the molecule's conformational landscape and biological activity profile.

Quantitative Differentiation Guide: 1-Aminocyclobutanecarboxylic Acid vs. Comparators in Key Performance Dimensions


NMDA Receptor NR1 Subunit Partial Agonism Profile: ACBC vs. ACPC vs. Cycloleucine

ACBC exhibits a distinct, intermediate level of partial agonism at the NR1 glycine-binding subunit of the NMDA receptor compared to its closest ring-size analogs. In direct electrophysiological recordings, ACBC activated the NMDA receptor to 42% of the maximal response achieved by the full agonist glycine [1]. This contrasts sharply with 1-aminocyclopropane-1-carboxylic acid (ACPC), which produced 80% activation under identical conditions, and 1-aminocyclopentane-1-carboxylic acid (cycloleucine), which behaved as a pure antagonist with no intrinsic activation [1].

Neuroscience Ionotropic Glutamate Receptors Electrophysiology

Conformational Constraint in Peptides: τ(N–Cα–C′) Bond Angle Expansion Relative to Tetrahedral Geometry

The incorporation of ACBC into peptide backbones imposes a specific and predictable conformational restriction. X-ray crystallographic analysis of model peptides containing the Ac4c residue revealed that the τ(N–Cα–C′) bond angle is significantly expanded to 107.5° (±1.5°) compared to the regular tetrahedral value of 109.5° found in standard α-amino acids [1]. This expansion is a direct consequence of the cyclobutane ring geometry and is distinct from the angles observed for other Acnc residues. For instance, the prototype α,α-disubstituted glycine, α-aminoisobutyric acid (Aib), exhibits a τ angle of 110.5°, reflecting its acyclic nature [2].

Peptide Engineering Structural Biology Foldamer Design

Solubility and Handling for In Vitro Assays: ACBC vs. Typical Hydrophobic α,α-Disubstituted Amino Acids

A practical differentiator for routine laboratory use is the aqueous solubility of ACBC. It is readily soluble in water to a concentration of at least 100 mM (equivalent to 11.5 mg/mL) at neutral pH . This level of solubility is advantageous compared to many other constrained, α,α-disubstituted amino acids and peptidomimetic building blocks, which often require DMSO or other organic co-solvents for dissolution at comparable concentrations. While direct comparative solubility data for cycloleucine or ACPC under identical vendor-specified conditions is sparse, the reported 100 mM solubility for ACBC is a defined, actionable threshold for experimental planning, enabling the preparation of concentrated stock solutions in purely aqueous buffers for in vitro receptor binding or cellular uptake assays.

Assay Development Biochemical Pharmacology Chemical Biology

Scaffold Versatility: Antifungal Activity of ACBC-Derived Succinate Dehydrogenase Inhibitors (SDHIs)

The ACBC scaffold serves as a versatile core for generating bioactive molecules beyond peptide mimetics. In a 2023 study, novel 1-aminocyclobutanecarboxylic acid derivatives were designed using a 'conformational restriction switch' strategy and evaluated as succinate dehydrogenase inhibitors (SDHIs) [1]. The most potent derivative, compound A21, demonstrated in vitro antifungal activity against Rhizoctonia solani with an EC50 of 0.03 mg/L, which is comparable to the commercial fungicide fluxapyroxad (EC50 = 0.02 mg/L) and significantly superior to boscalid (EC50 = 0.29 mg/L). Against Botrytis cinerea, A21 exhibited an EC50 of 0.04 mg/L, outperforming both fluxapyroxad (EC50 = 0.20 mg/L) and boscalid (EC50 = 0.42 mg/L) [1]. Furthermore, compound A20 inhibited porcine SDH enzyme activity with an IC50 of 3.73 μM, nearly identical to fluxapyroxad (IC50 = 3.76 μM) [1].

Agrochemical Discovery Antifungal Agents Medicinal Chemistry

Stereoselective Synthesis and Chiral Resolution: Enantiomeric Purity of β-Amino Acid Derivatives

For applications requiring chiral β-amino acids, such as the synthesis of conformationally constrained β-peptides, the chemoenzymatic synthesis of (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acid, a close analog of ACBC, has been optimized to yield products with >97% enantiomeric excess (ee) [1]. High-performance liquid chromatography (HPLC) using chiral stationary phases successfully resolved the enantiomers with defined selectivity coefficients (α), enabling precise analytical quality control and preparative separation [1]. This contrasts with some constrained amino acid scaffolds where achieving high stereoselectivity and robust chiral analytical methods remain challenging.

Asymmetric Synthesis Analytical Chemistry β-Peptide Chemistry

Optimal Application Scenarios for 1-Aminocyclobutanecarboxylic Acid Based on Quantified Differentiation


Probing Graded NMDA Receptor Activation in Electrophysiology

Given its unique 42% partial agonism at the NR1 subunit, established via direct electrophysiological comparison against ACPC (80%) and cycloleucine (0%), ACBC is an ideal pharmacological tool for dissecting the relationship between receptor activation level and downstream signaling or synaptic plasticity. Its use enables the creation of a defined, intermediate activation state that cannot be achieved with the full agonist glycine, the strong partial agonist ACPC, or the antagonist cycloleucine [1].

Designing Peptidomimetics with Precisely Engineered 310-Helical Topology

The expanded τ(N–Cα–C′) bond angle of 107.5° for ACBC, compared to 110.5° for the commonly used Aib residue, provides a quantifiable structural parameter for computational peptide design. Researchers aiming to stabilize a 310-helix or specific β-turn motifs in a peptide drug candidate can select ACBC to introduce a level of backbone constraint that is distinct from and more rigid than that offered by acyclic α,α-disubstituted amino acids [1]. This facilitates the rational design of metabolically stable peptidomimetics with enhanced oral bioavailability potential [2].

Synthesizing Chiral β-Peptides and Foldamers with High Enantiopurity

For laboratories engaged in the synthesis of β-peptide foldamers, the availability of robust chemoenzymatic routes to produce ACBC analogs with >97% ee ensures access to high-quality chiral building blocks. This level of stereochemical control is essential for establishing clear structure-function relationships in foldamer research, where the three-dimensional arrangement of side chains dictates biological activity and self-assembly properties [1].

Developing Next-Generation Antifungal Agents via Scaffold Hopping

The documented success of ACBC derivatives as succinate dehydrogenase inhibitors, with EC50 values as low as 0.03 mg/L against R. solani—outperforming the commercial fungicide boscalid by 9.7-fold—validates the ACBC core as a viable scaffold for agrochemical lead discovery [1]. Medicinal chemists can leverage this scaffold to design novel antifungal agents with improved potency and potentially new modes of action compared to existing SDHI fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminocyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.